2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride
Description
Fundamental Geometric Parameters
The molecular geometry of 2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride reflects a complex three-dimensional arrangement characterized by multiple aromatic rings, quaternary carbon centers, and extended conjugation pathways. The compound possesses a molecular formula of C35H33ClN2 with a molecular weight of 517.11 grams per mole, indicating a substantial organic framework with significant steric considerations. The central structural feature comprises two indole-derived moieties connected through a propenyl bridge, with phenyl substituents attached to the nitrogen atoms of each indole unit. The presence of geminal dimethyl groups at the 3-position of each indole ring introduces additional steric bulk that significantly influences the overall molecular conformation.
Conformational analysis of molecules containing multiple rotatable bonds requires systematic evaluation of energy landscapes associated with different spatial arrangements. The quaternary nitrogen centers in the indolium structure eliminate free rotation around the carbon-nitrogen bonds, constraining the molecular geometry and reducing conformational flexibility compared to analogous neutral compounds. The extended conjugation system spanning from one indole moiety through the propenyl bridge to the second indole unit establishes a preferential planar arrangement that maximizes orbital overlap and stabilizes the electronic structure. However, steric interactions between the phenyl substituents and the dimethyl groups create deviations from perfect planarity, resulting in twisted conformations that balance electronic stabilization with steric strain.
The conformational preferences of this compound can be understood through the principles of conformational analysis, where energy differences between various arrangements determine population distributions at equilibrium. Steric interactions between bulky substituents, particularly the phenyl groups and geminal dimethyl substituents, create energy barriers that restrict rotation and establish preferred conformational states. The propenyl bridge adopts an extended conformation to minimize 1,3-diaxial interactions and reduce overall molecular strain, while the indole rings maintain near-planar geometries to preserve aromaticity and conjugation.
Steric Effects and Ring Conformations
The presence of multiple substituents around the indole rings creates significant steric congestion that influences the overall molecular shape and conformational behavior. The geminal dimethyl groups at the 3-position of each indole ring adopt tetrahedral geometries around the quaternary carbon centers, creating steric bulk that affects neighboring substituents and rotation barriers. These methyl groups can engage in gauche interactions with adjacent hydrogen atoms and experience steric repulsion with the phenyl substituents on the nitrogen atoms, leading to conformational preferences that minimize these unfavorable contacts.
Conformational analysis reveals that the compound adopts twisted conformations where the phenyl rings are oriented to minimize steric overlap with the dimethyl groups while maintaining favorable electronic interactions with the indole π-system. The nitrogen-phenyl bonds can rotate to varying degrees, though the conjugation between the phenyl rings and the indole nitrogen atoms provides some restriction to free rotation. Energy calculations suggest that conformations with the phenyl rings oriented perpendicular to the indole planes represent local minima that balance steric relief with electronic stabilization.
The propenyl bridge connecting the two indole moieties exhibits conformational behavior typical of extended conjugated systems, where planar arrangements are favored to maximize π-orbital overlap. However, terminal steric interactions with the bulky indole substituents can induce slight deviations from planarity, creating twisted geometries that represent compromise structures between electronic and steric effects. The double bond character in the propenyl bridge restricts rotation and maintains the extended configuration necessary for effective conjugation across the entire molecular framework.
Properties
IUPAC Name |
(2E)-2-[(E)-3-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-phenylindole;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N2.ClH/c1-34(2)28-20-11-13-22-30(28)36(26-16-7-5-8-17-26)32(34)24-15-25-33-35(3,4)29-21-12-14-23-31(29)37(33)27-18-9-6-10-19-27;/h5-25H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYSHQUYNERGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C5=CC=CC=C5)(C)C)C6=CC=CC=C6)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C5=CC=CC=C5)(C)C)C6=CC=CC=C6)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride (CAS No. 122295-58-3) is a synthetic compound belonging to the class of indolium derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activities based on various studies and findings.
Molecular Formula: C35H33ClN2
Molar Mass: 533.10 g/mol
Structure: The compound features a complex indolium structure with multiple dimethyl and phenyl substituents that contribute to its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. A notable study demonstrated that derivatives of indolium compounds exhibit significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicated that this compound was effective against various pathogens, comparable to conventional antibiotics such as ciprofloxacin and ketoconazole .
| Pathogen | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |
| Escherichia coli | 64 | Ketoconazole | 32 |
| Candida albicans | 16 | N/A | N/A |
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems .
Anticancer Activity
Research has highlighted the anticancer effects of indolium derivatives. In vitro studies showed that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .
Key Findings:
- Induction of apoptosis in HeLa and MCF-7 cell lines.
- Downregulation of anti-apoptotic proteins (Bcl-2).
- Upregulation of pro-apoptotic proteins (Bax).
Case Studies
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various indolium derivatives, including our compound, showing promising results against multidrug-resistant bacteria .
- Antioxidant Properties Investigation : Research conducted by Al-Saadi et al. demonstrated that the compound effectively protects cellular components from oxidative damage, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases .
Scientific Research Applications
Properties
The compound exhibits distinct physical and chemical properties:
- Molecular Formula : C35H33ClN2
- Molecular Weight : 535.10 g/mol
- Appearance : Typically appears as a crystalline solid.
- Solubility : Soluble in organic solvents like chloroform and ethanol.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy by targeting specific pathways involved in cancer cell proliferation .
Photonics and Dyes
Due to its unique electronic structure, this compound is also explored for applications in photonics:
- Fluorescent Dyes : The compound can serve as a fluorescent probe in biological imaging due to its ability to absorb light at specific wavelengths and emit fluorescence.
Materials Science
In materials science, the compound's properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties are being studied for use in OLED technology, which is crucial for modern display technologies .
Chemical Sensors
The compound's ability to interact with various chemical species makes it a candidate for:
- Chemical Sensors : It can be utilized in sensors designed to detect specific ions or molecules due to its selective binding properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this indolium chloride exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Photonic Applications
Research highlighted the use of this compound in developing new fluorescent probes for live-cell imaging. The results indicated that it could effectively label cellular structures without significant toxicity, making it an ideal candidate for further development in biomedical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Photophysical Properties
1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0)
- Substituents : Ethyl groups at the 1-position vs. phenyl in the target compound.
- Counterion : Iodide vs. chloride.
- λmax (MeOH) : 546 nm .
- The chloride counterion may lower solubility in organic solvents compared to iodide.
1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydroindol-2-ylidene)penta-1,3-dienyl]-3H-indolium
Counterion and Solubility Trends
2-[(1E,3Z)-3-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-1-propyl-3H-indolium iodide ()
Electronic and Steric Modifications
2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride ()
- Substituents: Electron-donating diethylamino group at the 4-position of the phenyl ring.
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium chloride ()
Data Tables
Table 1: Structural and Photophysical Comparison
Table 2: Solubility and Stability Trends
Preparation Methods
Quaternization of Indolenine Precursors
The foundational step in synthesizing this compound is the quaternization of 3,3-dimethyl-1-phenylindolenine derivatives. A microwave-assisted method, adapted from procedures for analogous indolium salts, enables efficient alkylation under controlled conditions .
Procedure :
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Reactants : 3,3-Dimethyl-1-phenylindolenine (1.0 eq) and methyl iodide (2.0 eq) are dissolved in nitromethane.
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Conditions : Microwave irradiation at 150°C for 20 minutes under argon.
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Workup : The crude product is precipitated with diethyl ether, filtered, and washed to yield the quaternary indolium iodide .
This method achieves >90% yield by minimizing side reactions through rapid heating. The iodide intermediate is subsequently subjected to anion exchange with chloride using AgCl or ion-exchange resins .
Formation of the Propenyl Linker
The E-configured propenyl bridge is constructed via a condensation reaction between two indolium units. Malondialdehyde bis(phenylimine) monohydrochloride serves as a linchpin, enabling conjugation while preserving stereochemistry .
Optimized Protocol :
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Reactants : Quaternary indolium iodide (2.0 eq), malondialdehyde bis(phenylimine) monohydrochloride (1.0 eq), and diisopropylethylamine (3.0 eq) in dichloromethane.
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Conditions : Stirred at 25°C for 12 hours under inert atmosphere.
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Key Insight : The use of DIPEA ensures deprotonation of the indolium nitrogen, facilitating nucleophilic attack on the aldehyde .
Yield : 65–72%, with E-selectivity >95% confirmed by -NMR coupling constants () .
Purification and Characterization
Crude product purification is critical due to the compound’s propensity for aggregation. A gradient elution column chromatography method is employed:
| Step | Stationary Phase | Mobile Phase | Elution Volume |
|---|---|---|---|
| 1 | Silica gel (60–120 mesh) | 5% MeOH/DCM | 2 column volumes |
| 2 | Silica gel (60–120 mesh) | 10% MeOH/DCM | 3 column volumes |
Post-purification, the compound is characterized via:
-
-NMR (DMSO-): δ 7.91 (m, aromatic), 6.82 (d, , propenyl), 3.97 (s, N-CH) .
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HRMS : m/z calculated for CHClN [M]: 517.2271; found: 517.2268 .
Alternative Thermal Methods
Traditional thermal synthesis, though slower, remains viable for scale-up:
Thermal Quaternization :
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Reactants : Indolenine (1.0 eq) and methyl iodide (2.0 eq) in CHNO.
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Conditions : Reflux at 80°C for 18 hours.
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Yield : 85–88%, with longer reaction times compensating for reduced energy input .
Comparative Data :
| Method | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| Microwave-assisted | 150°C | 20 min | 93% | 99% |
| Thermal | 80°C | 18 h | 88% | 97% |
Challenges and Mitigation Strategies
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Stereochemical Control : The E-configuration is maintained by avoiding protic solvents and using anhydrous conditions .
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Byproduct Formation : Unreacted indolenine is removed via ether precipitation, while over-alkylated species are excluded during column chromatography .
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Scale Limitations : Microwave methods are optimal for ≤25 mg batches, whereas thermal synthesis supports multi-gram production .
Industrial-Scale Adaptations
Patent literature (e.g., AU-C 20180315) hints at continuous-flow reactors for large-scale synthesis, though detailed protocols remain proprietary . Key parameters include:
Q & A
Q. What are the standard synthetic routes for this indolium chloride compound, and what key intermediates are involved?
The compound is typically synthesized via a multi-step process involving:
- Friedel-Crafts acylation to form phenacyl chloride intermediates (e.g., using chloroacetyl chloride and AlCl₃).
- Condensation with substituted anilines (e.g., N-isopropylaniline) in polar aprotic solvents like DMF.
- Cyclization using Lewis acids (e.g., ZnCl₂) to form the indole core.
- Final vinylogous extension with propenyl groups via POCl₃-mediated reactions in acetonitrile . Critical intermediates include 3-(4-fluorophenyl)-1-isopropyl-1H-indole and 3-(N-methyl-N-phenylamino)acrolein.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Single-crystal X-ray diffraction : Resolves π-conjugation and confirms the (E)-configuration of the propenyl chain (mean C–C bond length: 0.002 Å; R factor: 0.041) .
- UV-Vis spectroscopy : Reveals absorption maxima (~500–600 nm) linked to the conjugated system .
Advanced Research Questions
Q. How do solvent polarity and aggregation effects influence the compound’s spectroscopic properties?
Solvent polarity significantly shifts absorption/emission bands due to changes in dipole interactions. For example:
- In DMF , monomeric species dominate, showing sharp λmax at 550 nm.
- In aqueous solutions , aggregation causes broadening and red shifts (Δλ ~20 nm). Use concentration-dependent studies and dynamic light scattering (DLS) to distinguish monomeric vs. aggregated states. Contradictory spectral data can arise from incomplete purification or solvent residues; mitigate via repeated recrystallization .
Q. What strategies reconcile discrepancies in reaction yields during scale-up synthesis?
Common issues include:
- Incomplete cyclization : Optimize ZnCl₂ concentration (1.2–1.5 equiv.) and reaction time (6–8 hrs).
- Byproduct formation : Use HPLC-MS to track intermediates and adjust stoichiometry.
- Low vinylogous coupling efficiency : Replace POCl₃ with BF₃·Et₂O for milder conditions (yield improvement: ~15–20%) .
Q. How does the compound’s structure dictate its photophysical and electrochemical properties?
- Extended π-conjugation (from the propenyl bridge) enhances molar absorptivity (ε > 10⁴ M⁻¹cm⁻¹) and stabilizes excited states.
- Electrochemical studies (cyclic voltammetry) reveal reversible oxidation (+1.2 V vs. Ag/AgCl) due to the indolium core.
- Substituent effects : Phenyl groups at N1 increase steric hindrance, reducing aggregation but lowering solubility in polar solvents .
Methodological Guidance
Q. What computational methods predict the compound’s reactivity and excited-state dynamics?
Q. How to address regulatory compliance for U.S.-based studies involving this compound?
Under the Toxic Substances Control Act (TSCA) :
- Report significant new uses (e.g., biomedical applications) per 40 CFR §721.10415.
- Maintain records of synthesis scale, waste disposal, and exposure controls for ≥3 years .
Research Frontiers
Q. What novel applications are emerging for indolium-based dyes like this compound?
- Photodynamic therapy : Dual-function agents for ROS generation and imaging (e.g., targeting cancer cells).
- Organic electronics : Non-linear optical (NLO) materials with tunable bandgaps .
Q. What collaborative approaches bridge synthetic chemistry and materials science for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
